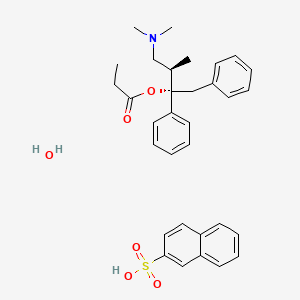

d-Propoxyphene napsylate hydrate

Beschreibung

Eigenschaften

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPXFHVJUUSVLH-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937986 | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-78-2 | |

| Record name | Propoxyphene napsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene napsylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE NAPSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Chemistry and Process Research of D Propoxyphene Napsylate Hydrate

Stereoselective Synthesis Methodologies for d-Propoxyphene Napsylate Hydrate (B1144303)

The synthesis of d-propoxyphene, which possesses two chiral centers, necessitates precise control over stereochemistry to isolate the desired (2S, 3R)-isomer, as this is the enantiomer with the desired biological activity. wikipedia.orgchiralpedia.com Methodologies have focused on establishing these stereocenters through asymmetric and diastereoselective approaches.

While direct asymmetric catalysis on the final propoxyphene structure is not widely documented, the principles of asymmetric synthesis are critically applied to its precursors. Chiral catalysts, such as chiral Schiff base-metal complexes or organocatalysts, are employed in modern organic synthesis to influence the stereochemical outcome of a reaction, creating a preponderance of one enantiomer over the other. msu.edunih.govyoutube.comsphinxsai.com

In the context of d-propoxyphene synthesis, a key strategy involves the resolution of a racemic precursor, which can be viewed as a catalyst-driven kinetic resolution in some methodologies. For instance, the resolution of racemic β-dimethylamino-α-methylpropiophenone is a critical step. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-(-)-tartaric acid. The differential solubility of these salts allows for their separation by crystallization. The use of dibenzoyl-(-)-tartaric acid specifically yields the insoluble salt containing (-)-β-dimethylamino-α-methylpropiophenone, which is the required precursor for the stereoselective synthesis of α-d-propoxyphene. google.comgoogle.com This classical resolution method, while not a catalytic cycle in the modern sense, uses a chiral auxiliary to achieve the enantiomeric separation necessary for the subsequent stereocontrolled steps.

A crucial diastereoselective step in the synthesis of d-propoxyphene is the Grignard reaction of the resolved chiral aminoketone precursor with benzylmagnesium chloride. google.comgoogleapis.com This reaction creates the second stereocenter, resulting in the formation of diastereomeric amino alcohols, α-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol and β-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol.

The reaction is highly diastereoselective, favoring the formation of the α-diastereomer, which is the necessary carbinol precursor for α-d-propoxyphene, also known as d-oxyphene. google.comgoogleapis.com Research has shown that the reaction of the (-) isomer of β-dimethylamino-α-methylpropiophenone with benzylmagnesium chloride provides good yields of the desired (+) or (d) isomer of the α-carbinol, with reported yields around 69-75%. google.comgoogleapis.comallfordrugs.com The subsequent step is the acylation of this d-oxyphene precursor using propionic anhydride (B1165640) to yield the final d-propoxyphene free base. google.comwipo.int

| Reaction Step | Reactants | Product | Stereochemical Control | Reported Yield |

| Resolution | Racemic β-dimethylamino-α-methylpropiophenone, Dibenzoyl-(-)-tartaric acid | (-)-β-dimethylamino-α-methylpropiophenone salt | Formation of diastereomeric salts with differential solubility | Not specified |

| Grignard Reaction | (-)-β-dimethylamino-α-methylpropiophenone, Benzylmagnesium chloride | α-d-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene) | Diastereoselective addition to carbonyl group | ~69% google.com |

| Acylation | d-oxyphene, Propionic anhydride | d-Propoxyphene | Retention of stereochemistry | >95% google.comwipo.int |

Enantiomeric Excess Determination and Chiral Purity Assessment Techniques

Assessing the chiral purity and determining the enantiomeric excess (e.e.) of d-propoxyphene and its precursors is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary analytical method for this purpose. researchgate.net

Research reports the successful separation of (+) and (-)-oxyphene using a Chiralcel OD stationary phase. researchgate.net Due to solubility issues of the salt forms in the mobile phase, the compound is typically converted to its free base before analysis. researchgate.net This direct chromatographic method allows for the quantification of the individual enantiomers and thus a precise calculation of the enantiomeric excess. Other optical methods, such as circular dichroism, can also be employed for the determination of enantiomeric and diastereomeric excess in chiral molecules. rsc.org

Beyond chromatography, traditional methods such as polarimetry, which measures the optical rotation of a substance, can be used to determine enantiomeric purity, although it is generally less precise than chiral HPLC. researchgate.net Additionally, microcrystalline tests and the determination of eutectic melting points of isomeric mixtures using techniques like hot-stage thermomicroscopy can help differentiate between optical isomers. oup.com

| Technique | Principle | Application to d-Propoxyphene |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Separation and quantification of d- and l-propoxyphene (B1205853) enantiomers and their precursors. researchgate.net |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Determination of optical rotation to infer enantiomeric purity. researchgate.net |

| Thermomicroscopy | Observation of melting behavior, including eutectic melting points of isomeric mixtures. | Differentiation of diastereomers and optical isomers based on thermal properties. oup.com |

| Circular Dichroism | Differential absorption of left and right circularly polarized light by chiral molecules. | Characterization and potential quantification of stereoisomers in solution. rsc.org |

Napsylate Salt Formation and Hydration Chemistry of d-Propoxyphene

The napsylate salt of d-propoxyphene was developed to create more stable liquid and solid dosage forms compared to the hydrochloride salt. fda.gov

A typical procedure involves the following steps:

The d-propoxyphene free base is slurried in water.

One equivalent of hydrochloric acid is added to dissolve the free base by forming the hydrochloride salt in situ.

Sodium 2-naphthalene sulfonate (sodium napsylate) is added to the solution, often along with ethanol (B145695). A slight molar excess of sodium napsylate may be used. google.com

The resulting mixture is heated (e.g., to 50-60 °C) until a clear solution is obtained. google.comallfordrugs.com

The hot solution is filtered and then allowed to cool with stirring, which induces crystallization of d-propoxyphene napsylate. google.comallfordrugs.com

The solution is often chilled to below 5 °C to maximize the yield of the crystalline product, which is then collected by filtration. google.comallfordrugs.com

The crystallized product is washed and dried, yielding the stable monohydrate form. google.com

The stable crystalline form of d-propoxyphene napsylate at room temperature is a monohydrate. google.comfda.gov This means that one molecule of water is incorporated into the crystal lattice for each molecule of the propoxyphene napsylate salt. chemspider.comnih.gov The molecular formula for the monohydrate is C₃₂H₃₉NO₆S. chemspider.comnih.gov

The characterization of pharmaceutical hydrates is crucial as the presence and state of water can significantly affect the material's physical and chemical properties. A suite of analytical techniques is used for the solid-state characterization of hydrates.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For d-propoxyphene napsylate monohydrate, TGA would show a mass loss corresponding to one mole of water, and the temperature at which this loss occurs indicates the thermal stability of the hydrate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, including the dehydration of the hydrate (an endothermic event), melting, and decomposition.

X-Ray Powder Diffraction (XRPD): XRPD provides information about the crystal structure. The diffraction pattern of the hydrate is distinct from that of the anhydrous form. Dehydration is often accompanied by a structural change that modifies the diffraction pattern. nih.gov

Infrared (IR) Spectroscopy: This method can detect the presence of water in the crystal lattice through characteristic O-H stretching and bending vibrations.

These techniques are standard in the pharmaceutical industry to characterize and control the solid-state form of active pharmaceutical ingredients like d-propoxyphene napsylate hydrate. researchgate.net

Polymorphism and Amorphous Form Research in d-Propoxyphene Napsylate

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's stability, solubility, and bioavailability. For d-propoxyphene napsylate, the existing literature primarily describes it as a white crystalline monohydrate google.comnih.gov. However, a comprehensive investigation into its potential to exist in multiple crystalline forms (polymorphism) or as a non-crystalline, amorphous solid is a crucial area of research in advanced synthetic chemistry.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties. While specific polymorphic screening studies for this compound are not extensively reported in publicly available literature, the general approach to such research involves a variety of techniques.

Hypothetical Polymorphic Screening and Characterization:

A systematic polymorph screen for this compound would typically involve crystallization from a diverse range of solvents with varying polarities and hydrogen bonding capabilities, under different conditions of temperature, cooling rate, and supersaturation. The resulting solids would be analyzed using a suite of analytical techniques to identify different crystalline forms.

| Analytical Technique | Purpose in Polymorphic and Amorphous Form Research |

| Powder X-ray Diffraction (PXRD) | To identify different crystal structures based on their unique diffraction patterns. An amorphous form would be indicated by the absence of sharp peaks, showing a broad halo instead. |

| Differential Scanning Calorimetry (DSC) | To determine the melting points and enthalpies of fusion of different polymorphs. It can also detect solid-state transitions between forms and characterize the glass transition temperature of an amorphous phase. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and determine the water content in hydrate forms. |

| Infrared (IR) and Raman Spectroscopy | To detect differences in the vibrational modes of the molecules in different solid-state environments, providing information on hydrogen bonding and conformational differences between polymorphs. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | To probe the local environment of atomic nuclei, which can distinguish between different crystalline arrangements. |

The existence of an amorphous form of d-propoxyphene napsylate would be of significant interest. Amorphous solids lack the long-range order of crystalline materials and generally exhibit higher solubility and dissolution rates. However, they are thermodynamically unstable and can have a tendency to crystallize over time. Research into stabilizing the amorphous form, for instance, by creating amorphous solid dispersions with polymers, would be a key aspect of such an investigation.

Impurity Profiling and Process-Related Impurities in d-Propoxyphene Napsylate Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurity profiling involves the identification, quantification, and characterization of impurities that may arise during the synthesis of the API.

Identification and Structural Elucidation of Synthetic Byproducts

The synthesis of d-propoxyphene involves multiple steps, each with the potential to generate byproducts. A patent for the synthesis of d-propoxyphene describes a process that avoids the use of chlorinated solvents and amine catalysts, which were sources of impurities in earlier synthetic routes researchgate.net. However, even in optimized processes, side reactions can occur.

Potential sources of process-related impurities in the synthesis of d-propoxyphene napsylate include:

Starting material impurities: Impurities present in the starting materials, such as d-oxyphene and propionic anhydride, can be carried through the synthesis and appear in the final product.

Byproducts of the acylation reaction: Incomplete reaction or side reactions during the esterification of d-oxyphene can lead to the formation of related substances.

Degradation products: The API may degrade under certain process conditions, such as high temperatures, leading to the formation of impurities. A patent mentions that temperatures above 90°C may promote the formation of impurities during the synthesis of d-propoxyphene researchgate.net.

Reagents and solvents: Residual reagents, solvents, and catalysts used in the synthesis can also be present as impurities.

The structural elucidation of these byproducts is typically achieved using a combination of spectroscopic and spectrometric techniques.

| Technique | Application in Structural Elucidation of Impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To separate impurities from the main compound and determine their molecular weights. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation. |

| High-Resolution Mass Spectrometry (HRMS) | To obtain highly accurate mass measurements, allowing for the determination of the elemental composition of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the chemical structure of isolated impurities, including connectivity and stereochemistry. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | For the analysis of volatile impurities. |

Development of Chromatographic Methods for Impurity Analysis

The development of robust and sensitive analytical methods is essential for the detection and quantification of impurities in d-propoxyphene napsylate. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.

A reported HPLC assay for d-propoxyphene napsylate and its related substances utilizes a gradient method to resolve all known active ingredients, impurities, and degradation products acsgcipr.org. The development of such a method involves a systematic approach to optimize various parameters to achieve the desired separation.

Key Parameters in HPLC Method Development for Impurity Profiling:

| Parameter | Considerations |

| Column Chemistry | Selection of a suitable stationary phase (e.g., C18, C8) and column dimensions to achieve optimal resolution. |

| Mobile Phase | Optimization of the mobile phase composition (e.g., acetonitrile (B52724), methanol (B129727), buffers) and pH to control the retention and selectivity of the separation. |

| Gradient Elution | Development of a gradient program to effectively separate impurities with a wide range of polarities in a reasonable analysis time. |

| Detector | Use of a UV detector, often at a wavelength where both the API and impurities have significant absorbance (e.g., 210 nm for propoxyphene related substances) acsgcipr.org. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. |

| Method Validation | The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. |

Mitigation Strategies for Impurity Formation in Scalable Synthesis

Once impurities are identified and analytical methods are in place, strategies can be developed to control their formation during the scalable synthesis of d-propoxyphene napsylate.

Mitigation Strategies:

Control of Starting Material Quality: Implementing stringent specifications for starting materials to minimize the introduction of impurities at the beginning of the synthesis.

Optimization of Reaction Conditions:

Temperature: Maintaining the reaction temperature within a defined range to minimize the formation of degradation products. For instance, keeping the temperature between 70 and 80°C during the acylation step is preferred to avoid impurity formation at higher temperatures researchgate.net.

Stoichiometry: Precise control of the molar ratios of reactants to ensure complete conversion and minimize the presence of unreacted starting materials.

Reaction Time: Optimizing the reaction time to maximize product yield while minimizing the formation of time-dependent impurities.

Purification Techniques:

Crystallization: The crystallization of d-propoxyphene napsylate from a suitable solvent system, such as a mixture of ethanol and water, is a key purification step to remove impurities researchgate.net. The choice of solvent can influence the selective removal of impurities.

Washing: Washing the isolated solid with appropriate solvents to remove residual impurities.

Process Understanding and Control: Implementing Process Analytical Technology (PAT) to monitor critical process parameters in real-time can help ensure consistent product quality and minimize batch-to-batch variability in impurity levels.

Green Chemistry Principles in this compound Manufacturing Research

The application of green chemistry principles in pharmaceutical manufacturing is aimed at reducing the environmental impact of synthetic processes. This involves the design of processes that are more efficient, use less hazardous materials, and generate less waste.

Solvent Selection and Minimization Studies

Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. Therefore, careful solvent selection and minimization are key aspects of green chemistry.

A patent for the synthesis of d-propoxyphene highlights a process that avoids the use of chlorinated solvents like dichloromethane (B109758), which are environmentally persistent and pose health risks researchgate.net. The described process uses propionic anhydride as both a reactant and a solvent, and the product is precipitated from an ethanol-water mixture researchgate.net.

Key Considerations for Green Solvent Selection in d-Propoxyphene Napsylate Crystallization:

| Principle | Application in d-Propoxyphene Napsylate Synthesis |

| Use of Safer Solvents | Prioritizing the use of solvents with low toxicity and environmental impact, such as water, ethanol, and isopropanol. The use of an ethanol-water mixture for quenching and crystallization is a positive step in this direction researchgate.net. |

| Solvent Reduction | Designing processes that use the minimum amount of solvent necessary. The patented synthesis of d-propoxyphene where d-oxyphene is dissolved directly in propionic anhydride without an additional solvent is an example of solvent minimization researchgate.net. |

| Solvent Recycling | Where feasible, implementing procedures to recover and reuse solvents to reduce waste and raw material consumption. |

| Use of Bio-based Solvents | Exploring the use of solvents derived from renewable resources as alternatives to petroleum-based solvents. |

Further research in this area would involve a systematic screening of a wider range of green solvents for the crystallization of this compound to identify systems that offer a balance of high yield, high purity, and favorable environmental profile. The goal is to develop a manufacturing process that is not only efficient and cost-effective but also sustainable.

Atom Economy and Reaction Efficiency Optimization

A key transformation in the synthesis is the acylation of the carbinol precursor, α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (referred to as d-oxyphene), to form d-propoxyphene. google.com Traditional methods often employed reagents that led to poor atom economy. For instance, the use of propionyl chloride for acylation would theoretically generate hydrogen chloride as a byproduct, which is not incorporated into the final drug molecule, thus decreasing the atom economy.

More advanced synthetic strategies have shifted towards the use of propionic anhydride for the acylation step. google.com This reaction, which produces propionic acid as the only byproduct, offers a significantly better atom economy. The propionic acid can potentially be recovered and reused, further enhancing the sustainability of the process. The reaction proceeds with high efficiency, achieving yields of over 95%. google.com

Table 1: Comparison of Atom Economy for d-Oxyphene Acylation Methods Note: The following is a theoretical calculation for the key acylation step.

| Acylating Agent | Molecular Formula | Reactants | Desired Product | Byproduct | % Atom Economy |

| Propionyl Chloride | C₃H₅ClO | d-Oxyphene + Propionyl Chloride | d-Propoxyphene | HCl | 88.4% |

| Propionic Anhydride | C₆H₁₀O₃ | d-Oxyphene + Propionic Anhydride | d-Propoxyphene | Propionic Acid | 82.5% |

Further optimization of reaction efficiency has been achieved by refining the process conditions. A significant improvement involves conducting the acylation of d-oxyphene using an excess of propionic anhydride without the need for an additional solvent. google.com This solvent-free approach not only simplifies the process and reduces waste but also enhances reaction rates. The reaction proceeds readily at temperatures between 70°C and 80°C. google.com

Development of Sustainable Synthetic Routes

The development of sustainable, or "green," synthetic routes is a primary goal in modern pharmaceutical manufacturing, aiming to reduce the environmental impact of chemical processes. mdpi.com This involves strategies such as the use of less hazardous chemicals, employment of safer solvents, and designing energy-efficient processes. unibo.it

The synthesis of this compound has seen advancements that align with these green chemistry principles. A key sustainable feature of an improved synthetic route is the elimination of hazardous solvents and reagents. google.com Older methods for the acylation of d-oxyphene required the use of amine catalysts, such as triethylamine (B128534) or pyridine (B92270), and often utilized chlorinated solvents. google.comgoogle.com A more sustainable process has been developed that proceeds efficiently without these components, using propionic anhydride as both the acylating agent and the reaction medium. google.com

The use of water as a solvent in the later stages of the synthesis also represents a significant step towards a greener process. google.commdpi.com After the acylation reaction is complete, the reaction is quenched with an ethanol-water mixture. The d-propoxyphene free base is then precipitated from this aqueous mixture. google.com Water is non-toxic, non-flammable, and readily available, making it an exemplary green solvent. mdpi.com

Table 2: Green Chemistry Improvements in d-Propoxyphene Synthesis

| Process Step | Traditional Method | Sustainable Route | Green Advantage |

| Acylation | Use of amine catalysts (e.g., pyridine) and chlorinated solvents. google.comgoogle.com | Solvent-free reaction using excess propionic anhydride. google.com | Eliminates hazardous solvents and toxic catalysts, reducing waste. |

| Product Isolation | Precipitation in organic solvents like ether. google.com | Precipitation from an ethanol-water mixture. google.com | Utilizes safer, more environmentally benign solvents. |

| Salt Formation | Conversion to hydrochloride salt intermediate before forming the napsylate salt. google.com | Direct conversion of the free base to the napsylate salt. google.com | Improves process efficiency, reduces steps, and minimizes potential for loss of material. |

Future research into even more sustainable synthetic routes could explore the use of biocatalysis. Chemoenzymatic and biocatalytic approaches use enzymes to perform specific chemical transformations with high selectivity under mild reaction conditions. rjraap.comdntb.gov.ua For the synthesis of d-propoxyphene, one could envision the use of an enzyme, such as a lipase, to catalyze the esterification of d-oxyphene. This could potentially be done in an aqueous medium or in a green solvent system, further reducing the environmental footprint of the synthesis. While specific biocatalytic routes for d-propoxyphene are not yet established in published literature, this area represents a promising avenue for future development in alignment with the principles of sustainable chemistry. scielo.br

Molecular Pharmacology and Receptor Interaction Mechanisms of D Propoxyphene Napsylate Hydrate

Ligand-Receptor Conformational Dynamics and Molecular Docking Studies

The interaction between a ligand like d-propoxyphene and its receptor target is a dynamic process governed by molecular forces and conformational changes. Computational methods are increasingly used to model these interactions to understand drug action and guide the design of new therapeutic agents.

Computational modeling, including molecular docking and molecular dynamics simulations, is a powerful tool for studying ligand-receptor interactions at an atomic level. nih.gov These methods can predict the binding affinity and conformation of a ligand within the receptor's binding pocket. researchgate.net For instance, advanced techniques like metadynamics have been used to simulate the dissociation pathways and kinetics of opioids like fentanyl from the mu-opioid receptor, revealing deep binding pockets that contribute to their long residence time. fda.gov Similarly, quantitative structure-activity relationship (QSAR) models have been developed for large opioid datasets to predict binding activities. nih.gov While these computational approaches are widely applied in opioid research, specific studies detailing the computational modeling, molecular docking, or conformational dynamics of the d-propoxyphene-opioid receptor complex were not identified in the reviewed literature. Such studies would be valuable to elucidate the precise molecular determinants of its binding and weak agonism.

Structure-based drug design (SBDD) uses high-resolution structural information of the biological target, such as an opioid receptor, to design novel molecules with improved pharmacological properties. nih.govamanote.com By understanding the three-dimensional shape and chemical characteristics of the receptor's binding site, medicinal chemists can design analogs that fit more precisely, potentially increasing affinity, selectivity, or functional activity. nih.gov Deep hierarchical generative models, a form of machine learning, represent a state-of-the-art approach in SBDD, capable of generating novel molecular structures tailored to a specific receptor target. nih.gov These principles could theoretically be applied to develop propoxyphene analogs with modified properties, such as enhanced affinity for the MOR or a different selectivity profile. However, the reviewed literature does not provide specific examples of SBDD principles being applied to the development of propoxyphene analogs.

Conformational Analysis of d-Propoxyphene in Solution and Bound States

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity and intrinsic activity at a receptor. For opioid ligands like d-propoxyphene, understanding its conformational preferences both in an unbound state in solution and when bound to the opioid receptor is fundamental to elucidating its pharmacological profile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are pivotal in these investigations.

While specific, detailed conformational analysis studies exclusively focused on d-propoxyphene are not extensively available in publicly accessible literature, the principles of such analyses as they apply to opioid ligands are well-established. In solution, a flexible molecule like d-propoxyphene exists as an equilibrium of multiple conformers. NMR spectroscopy can provide insights into the predominant conformations and the dynamics of their interchange in a solution environment.

Upon binding to a G-protein coupled receptor (GPCR) such as the mu-opioid receptor, a ligand adopts a specific "bioactive" conformation. This bound state is influenced by interactions with key amino acid residues within the receptor's binding pocket. Molecular dynamics simulations of opioid receptors have revealed that agonist binding induces significant conformational changes in the receptor, particularly an outward movement of the transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. These simulations help in understanding the dynamic nature of the ligand-receptor interactions and how these interactions stabilize the active state of the receptor. For d-propoxyphene, it is hypothesized that its interaction with the mu-opioid receptor stabilizes a conformation conducive to G-protein coupling, leading to its agonist effects.

Intracellular Signaling Pathways Mediated by Opioid Receptor Activation

d-Propoxyphene functions as a weak agonist, primarily at the mu (µ) opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. drugbank.com The activation of these receptors by an agonist initiates a cascade of intracellular signaling events. Upon binding of d-propoxyphene, the mu-opioid receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, specifically of the Gi/o subtype.

This coupling stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. The GTP-bound alpha subunit then dissociates from the beta-gamma subunit complex. The primary effector enzyme modulated by the activated Gi-alpha subunit is adenylyl cyclase. d-Propoxyphene's agonism at the mu-opioid receptor leads to the inhibition of adenylyl cyclase activity. drugbank.com This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com The reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.

In addition to G-protein-mediated signaling, GPCR activation can also trigger signaling pathways involving beta-arrestins. mdpi.com Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the intracellular domains of the receptor. This recruitment serves two primary functions: it sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal, and it can initiate a separate wave of G-protein-independent signaling. Furthermore, beta-arrestin binding can target the receptor for internalization via clathrin-mediated endocytosis. nih.gov

The signaling cascades initiated by d-propoxyphene's activation of opioid receptors extend to the modulation of various downstream effectors, most notably ion channels. The dissociated G-beta-gamma subunits from the activated Gi/o protein play a crucial role in this process.

One of the key downstream effects is the inhibition of N-type voltage-gated calcium channels. drugbank.com By inhibiting these channels, the influx of calcium into the presynaptic terminal upon the arrival of an action potential is reduced. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this inhibition leads to a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.com

Simultaneously, the G-beta-gamma subunits can directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. drugbank.com The opening of these channels leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization increases the threshold for firing an action potential, thereby reducing neuronal excitability. The combined effect of reduced neurotransmitter release and neuronal hyperpolarization contributes significantly to the analgesic properties of d-propoxyphene.

Preclinical Pharmacokinetics and Biotransformation Research of D Propoxyphene Napsylate Hydrate

Absorption and Distribution Studies in In Vitro and Ex Vivo Models

The movement of d-propoxyphene from the site of administration and its subsequent spread throughout the body are critical determinants of its pharmacological action. Preclinical studies utilize various models to predict these behaviors in humans.

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a key factor in its oral absorption. In vitro models like Caco-2 cell monolayers are widely used to estimate this permeability. evotec.comnih.gov These cells, derived from human colorectal carcinoma, form a polarized monolayer with tight junctions that mimic the barrier properties of the human intestine. evotec.comnih.gov

Once absorbed into the systemic circulation, d-propoxyphene binds to plasma proteins. In normal human subjects, propoxyphene is approximately 80% bound to plasma proteins. fda.govnih.gov The unbound, or free fraction, which is the pharmacologically active portion, is reported to be 0.24 (or 24%). nih.gov This binding is not dependent on concentration within the typical therapeutic range. nih.gov

Animal studies have investigated the distribution of d-propoxyphene into various tissues. Following administration in rats and dogs, the compound has been found to distribute to a wide range of organs. nih.gov

Table 1: Observed Tissue Distribution of d-Propoxyphene in Animal Models nih.gov

| Tissue/Organ |

|---|

| Adrenal Glands |

| Brain |

| Kidney |

| Liver |

| Lung |

| Myocardium |

| Muscles |

| Spleen |

This table indicates the tissues where the compound was detected and does not imply quantitative levels or concentration rankings.

Further studies in rats demonstrated that the distribution can be influenced by other substances. Co-administration of l-propoxyphene (B1205853) with d-propoxyphene resulted in increased plasma levels of d-propoxyphene, which was accompanied by a proportional increase in brain and lung tissue levels, though liver levels remained unchanged. nih.gov This suggests that interactions can alter the distribution profile of the compound.

Pharmacokinetic (PK) modeling uses mathematical equations to describe a drug's movement through the body over time. allucent.com Compartmental models divide the body into one or more hypothetical compartments to analyze the rates of absorption, distribution, and elimination. rxkinetics.comyoutube.com

For d-propoxyphene, a large volume of distribution (16 L/kg) is reported, indicating extensive distribution into tissues outside the central plasma compartment. fda.govnih.gov While simple one- or two-compartment models are often used, drugs that exhibit slow equilibration with peripheral tissues are best described by multi-compartment models. rxkinetics.com A pharmacokinetic study in humans revealed that the kinetics of d-propoxyphene are better described by a three-compartment model than a two-compartment model. nih.gov The analysis showed that a terminal monoexponential decline in plasma concentrations, characteristic of a simpler model, would not be apparent until 15-30 hours after a single dose, highlighting the presence of a "deep" third compartment. nih.gov This implies a slow return of the drug from certain tissues back into the central circulation for elimination.

Table 2: Pharmacokinetic Compartmental Model Comparison for d-Propoxyphene

| Model | Applicability to d-Propoxyphene | Rationale |

|---|---|---|

| Two-Compartment | Less accurate | Analysis of residuals showed systematic deviations when fitting observed data. nih.gov |

| Three-Compartment | More accurate | Provided a good fit for the data with no systematic deviations, indicating a better description of the distribution kinetics. nih.gov |

Hepatic and Extrahepatic Metabolic Pathways

Biotransformation, or metabolism, is the process by which the body chemically modifies drugs, primarily to facilitate their elimination. For d-propoxyphene, this occurs extensively in the liver and intestine. fda.govnih.gov

The primary metabolic pathway for d-propoxyphene is N-demethylation, which converts it to its major metabolite, norpropoxyphene (B1213060). fda.govnih.govdrugbank.com This reaction is predominantly carried out by the cytochrome P450 enzyme system.

CYP3A4 : This is the principal enzyme responsible for the N-demethylation of d-propoxyphene. fda.govnih.govdrugbank.compharmgkb.org The significant role of CYP3A4 is underscored by the potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. fda.govfda.gov

CYP3A5 : Research indicates that CYP3A5 is also involved in the formation of norpropoxyphene. pharmgkb.org A study in healthy Chinese subjects found that a genetic variation in CYP3A5 (the CYP3A5*3 allele) was associated with higher plasma concentrations and lower clearance of d-propoxyphene. pharmgkb.org

CYP2D6 : The involvement of CYP2D6 in d-propoxyphene metabolism is less clear and somewhat disputed. pharmgkb.org Some evidence suggests it may be a substrate for CYP2D6, while other studies have found no effect of CYP2D6 genetic polymorphisms on its pharmacokinetics. pharmgkb.org However, d-propoxyphene is reported to be an inhibitor of the CYP2D6 enzyme, which can lead to interactions with other drugs metabolized by this pathway. pharmgkb.orgfda.gov

In addition to CYP-mediated oxidation, d-propoxyphene undergoes metabolism through other enzymatic pathways, although these are considered minor routes. fda.govnih.gov

Glucuronosyltransferases : Glucuronide formation is a minor metabolic pathway for d-propoxyphene. fda.govnih.govfda.gov This Phase II conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the drug or its metabolites, making them more water-soluble and easier to excrete. The final excreted products include free and conjugated norpropoxyphene. fda.govdrugbank.comnih.gov

Esterases : The chemical structure of d-propoxyphene includes a propionate (B1217596) ester linkage. nih.govnih.gov Ester hydrolysis, carried out by carboxylesterase enzymes, has been identified as a minor metabolic pathway. wikipedia.org This reaction would cleave the ester bond, breaking down the parent compound.

Table 3: Summary of Chemical Compounds

| Compound Name | Role/Relation |

|---|---|

| d-Propoxyphene napsylate hydrate (B1144303) | The subject of the article |

| d-Propoxyphene | The active moiety |

| Norpropoxyphene | Major metabolite |

| l-propoxyphene | Stereoisomer of d-propoxyphene |

| Lidocaine (B1675312) | Reference compound for sodium channel inhibition fda.govnih.gov |

| Carbamazepine | Drug metabolized by CYP3A4, interaction noted pharmgkb.orgfda.gov |

Identification and Structural Elucidation of Major and Minor Metabolites (e.g., Norpropoxyphene)

The biotransformation of d-propoxyphene primarily occurs in the liver, where it undergoes extensive metabolism. The major metabolic pathway is N-demethylation, a reaction mediated predominantly by the cytochrome P450 isoenzyme CYP3A4, leading to the formation of its principal and pharmacologically active metabolite, norpropoxyphene. fda.govpharmgkb.orgfda.gov Minor metabolic routes include ring hydroxylation and glucuronide formation. fda.govfda.gov

Studies have confirmed the presence of norpropoxyphene in various biological matrices, including plasma, urine, and tissues, following the administration of d-propoxyphene. nih.govnih.govnih.gov The identification and quantification of norpropoxyphene are routinely performed using techniques like high-performance liquid chromatography (HPLC). nih.gov

| Compound | Chemical Formula | Molar Mass | Key Structural Feature |

| d-Propoxyphene | C22H29NO2 | 339.5 g/mol | Contains a dimethylamino group. nih.gov |

| Norpropoxyphene | C21H27NO2 | 325.445 g/mol | Contains a methylamino group (N-demethylated). wikipedia.org |

Metabolite Pharmacological Activity and Contribution to Overall Effect Profile (Preclinical)

Receptor Binding Studies of Key Metabolites (e.g., Norpropoxyphene)

Preclinical studies have demonstrated that both d-propoxyphene and its major metabolite, norpropoxyphene, interact with opioid receptors, though with differing affinities and profiles. d-Propoxyphene acts as a weak agonist at mu (µ), kappa (κ), and delta (δ) opioid receptors, with a primary effect on µ-opioid receptors. pharmgkb.orgdrugbank.com

Norpropoxyphene also exhibits opioid activity. nih.gov However, research comparing d-propoxyphene and morphine's actions on opioid receptor-effector mechanisms indicates that d-propoxyphene has a higher relative affinity for sites occupied by enkephalin, a type of peptide, than morphine does. nih.gov

| Compound | Primary Target Receptors | Other Notable Receptor Interactions |

| d-Propoxyphene | µ-opioid receptor (weak agonist) pharmgkb.orgdrugbank.com | Kappa and Delta opioid receptors pharmgkb.orgdrugbank.com, Cardiac sodium channels wikipedia.orgwikipedia.org |

| Norpropoxyphene | Opioid receptors nih.gov | Cardiac sodium and potassium channels wikipedia.org |

In Vitro Efficacy and Potency Profiling of Metabolites

In vitro studies have been crucial in elucidating the functional consequences of receptor binding by d-propoxyphene and its metabolites. These studies have established that norpropoxyphene possesses weaker analgesic effects compared to the parent compound, d-propoxyphene. wikipedia.orghmdb.ca

While having reduced opioid-mediated analgesic potency, norpropoxyphene demonstrates significant activity as a local anesthetic. nih.gov In vitro experiments have shown that both d-propoxyphene and norpropoxyphene inhibit sodium channels, with norpropoxyphene being approximately twice as potent as d-propoxyphene in this regard. fda.gov Both compounds are also more potent in this respect than lidocaine. wikipedia.org Furthermore, they inhibit the voltage-gated potassium current carried by hERG channels with roughly equal potency. fda.govfda.gov

The non-opioid actions of norpropoxyphene, particularly its local anesthetic properties, are considered to contribute significantly to its toxic effects. nih.gov

| Compound | In Vitro Opioid Potency | In Vitro Sodium Channel Blocking Potency |

| d-Propoxyphene | Weaker than morphine nih.gov | More potent than lidocaine wikipedia.org |

| Norpropoxyphene | Weaker than d-propoxyphene wikipedia.orghmdb.ca | Approximately 2-fold more potent than d-propoxyphene fda.gov |

Excretion Pathways and Mass Balance Studies in Preclinical Models

Biliary and Renal Excretion Mechanisms

The excretion of d-propoxyphene and its metabolites occurs through both renal and biliary pathways. The kidneys are the primary route for the elimination of norpropoxyphene. fda.govfda.gov Following metabolism in the liver, norpropoxyphene, in both its free and conjugated forms, is excreted into the urine. fda.govfda.gov

Biliary excretion also plays a role in the elimination of d-propoxyphene and its metabolites. nih.gov Studies in animal models suggest that the extent of biliary excretion can be influenced by extrahepatic transformation, possibly in the gut. nih.gov This implies that after oral administration, a portion of the drug may be metabolized before reaching systemic circulation, affecting the proportion eliminated via bile versus urine. The molecular weight and polarity of a compound are key factors influencing its excretion in bile, with metabolites often being more polar and thus more readily excreted through this pathway. pharmacy180.com

Mass Balance Recovery of Parent Compound and Metabolites in Animal Studies

In human studies, which can provide some insight, approximately 20% to 25% of an administered dose of propoxyphene is excreted in the urine within 48 hours, primarily as free or conjugated norpropoxyphene. fda.govfda.gov The renal clearance rate of propoxyphene itself is high. fda.govnih.gov The long half-life of norpropoxyphene (30-36 hours) compared to d-propoxyphene (6-12 hours) indicates that the metabolite is eliminated more slowly than the parent compound, leading to its accumulation with repeated dosing. fda.govwikipedia.org

Fecal excretion, which is indicative of biliary excretion, accounts for the remainder of the administered dose. unc.edu The use of radiolabeled compounds in such studies helps ensure a good mass balance by allowing for the detection of the parent drug and all its metabolites in both urine and feces. unc.edu

Analytical Chemistry and Bioanalytical Methodologies for D Propoxyphene Napsylate Hydrate

Chromatographic Separation Techniques for d-Propoxyphene and Metabolites

Chromatography is the cornerstone of analyzing d-propoxyphene and its related compounds, enabling their separation from complex mixtures prior to detection and quantification. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the nature of the sample, the target analytes, and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely utilized technique for the analysis of d-propoxyphene napsylate. nih.govvcu.edu These methods are valued for their speed, sensitivity, and reproducibility in determining the compound in pharmaceutical preparations. nih.govnih.gov

Development of a reversed-phase HPLC method often involves a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) in a buffer solution, such as acetate (B1210297) buffer. vcu.eduresearchgate.net A gradient elution program may be employed to ensure the separation of d-propoxyphene from other active ingredients, impurities, and degradation products. researchgate.net For instance, a 23-minute gradient HPLC assay has been developed for the simultaneous measurement of related substances of d-propoxyphene salts and other actives commonly found in combination formulations like aspirin, acetaminophen, and caffeine. researchgate.net Wavelength switching can be utilized for detection, with 280 nm for acetaminophen-related substances and 210 nm for propoxyphene-related substances. researchgate.net The total elution time for simpler formulations can be as short as under 5 minutes or 10 minutes, making it suitable for high-throughput analysis. nih.govnih.gov

Validation of HPLC methods is critical to ensure their accuracy and reliability. This process typically includes assessing parameters such as linearity, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). fda.gov For example, a multi-analyte opioid HPLC-High Resolution Mass Spectrometry (HRMS) method was validated and demonstrated linearity with average LOD/LOQ values of 0.19/0.56 ng/mL in full MS mode. fda.gov

Interactive Data Table: HPLC Method Parameters for d-Propoxyphene Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govnih.govresearchgate.net |

| Stationary Phase | C18 Column | vcu.eduresearchgate.net |

| Mobile Phase | Acetonitrile in acetate buffer | researchgate.net |

| Detection | UV, with wavelength switching (e.g., 210 nm for propoxyphene) | researchgate.net |

| Elution Time | < 5 minutes to 23 minutes depending on the complexity of the formulation | nih.govnih.govresearchgate.net |

| Validation | Includes assessment of linearity, precision, recovery, LOD, and LOQ | fda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the confirmation and quantification of d-propoxyphene and its primary metabolite, norpropoxyphene (B1213060), in biological samples. nih.govnih.govnih.govnih.gov This method offers high specificity and sensitivity, making it a gold standard for confirmatory testing in forensic and clinical toxicology. oup.com

A critical aspect of GC-MS analysis of norpropoxyphene is its chemical instability. oup.com To improve its chromatographic properties, norpropoxyphene is often treated with a strong base, which converts it into a more stable internal amide, norpropoxyphene amide (NPA). cerilliant.comoup.com This derivatization step is crucial for reproducible and accurate quantification. oup.com The analysis is typically carried out in the selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov For instance, a GC-MS method for the quantitation of dextropropoxyphene and norpropoxyphene in hair and whole blood reported limits of detection for dextropropoxyphene of 0.07 µg/mL in blood and 0.05 ng/mg in hair. nih.gov For norpropoxyphene, the limits of detection were 0.09 µg/mL in blood and 0.04 ng/mg in hair. nih.gov

The validation of GC-MS methods involves establishing parameters such as precision. A study evaluating a GC/MS method for propoxyphene reported within-run coefficients of variation (CV) of 1.4%, 2.2%, and 2.5% and between-run CVs of 2.5%, 3.1%, and 4.0% for control samples at different concentrations. nih.gov

Interactive Data Table: GC-MS Method Validation for Propoxyphene Analysis

| Parameter | Value | Reference |

|---|---|---|

| Within-run CV (200 ng/mL) | 1.4% | nih.gov |

| Within-run CV (400 ng/mL) | 2.2% | nih.gov |

| Within-run CV (900 ng/mL) | 2.5% | nih.gov |

| Between-run CV (200 ng/mL) | 2.5% | nih.gov |

| Between-run CV (400 ng/mL) | 3.1% | nih.gov |

| Between-run CV (900 ng/mL) | 4.0% | nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional HPLC. nih.govselvita.comafmps.be The use of supercritical carbon dioxide as the primary mobile phase leads to lower viscosity and higher diffusivity, allowing for faster separations and higher throughput. afmps.bechromatographyonline.com SFC is also considered a "greener" technology due to the reduced consumption of toxic organic solvents. selvita.com

For chiral separations, SFC is often employed with chiral stationary phases (CSPs), such as those based on polysaccharides. nih.govchromatographyonline.com The development of a chiral separation method in SFC often involves screening a variety of columns and mobile phase modifiers to achieve the desired resolution of enantiomers. afmps.beresearchgate.net While specific applications of SFC for the direct chiral separation of d-propoxyphene napsylate hydrate (B1144303) are not extensively detailed in the provided search results, the principles of SFC make it a highly suitable and efficient method for such purposes. nih.govchromatographyonline.com The technique's ability to resolve enantiomers 3 to 5 times faster than HPLC makes it ideal for high-throughput analysis in drug discovery and quality control. chromatographyonline.com The complementarity of SFC and LC for chiral analysis has been demonstrated, with SFC sometimes providing successful separation where LC does not. chromatographyonline.com

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of d-propoxyphene and its metabolites, providing detailed structural information and highly sensitive quantification. When coupled with chromatographic techniques, it offers unparalleled analytical power.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of d-propoxyphene and its metabolites in biological matrices. nih.govunitedchem.comnih.govoup.com This technique is particularly valuable for detecting low concentrations of analytes in complex samples like urine, blood, and plasma. nih.govunitedchem.com

LC-MS/MS methods can distinguish between structurally similar metabolites, such as norpropoxyphene and its dehydrated rearrangement product, which may not be possible with GC-MS due to the derivatization process. oup.comnih.govoup.com A "dilute and shoot" LC-MS/MS method can measure norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308) in human urine. nih.govoup.com The instability of norpropoxyphene, which can convert to a cyclic degradation product, presents a challenge in quantification. oup.com To ensure accuracy, some methods quantify both norpropoxyphene and its degradation products and report the sum. oup.com

Quantification is typically performed in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances sensitivity and specificity. oup.comnih.gov For validation, in- and between-day variations are assessed, with values lower than 10% being achievable. nih.gov Recovery rates are also determined and are often well above 90%. nih.gov The quantification range for d-propoxyphene and norpropoxyphene in urine by LC-ESI-MS has been reported as 100-10,000 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and the characterization of complex samples. fda.govsciex.com In the context of d-propoxyphene, HPLC-HRMS has been used for the surveillance of opioid active pharmaceutical ingredients, including the identification and quantification of impurities. fda.gov

The high sensitivity and selectivity of HRMS systems, such as the ZenoTOF 7600 system, allow for the confident identification of substances at trace levels. sciex.com This is particularly important in metabolomics studies where the goal is to identify novel or unexpected metabolites. nih.gov Untargeted HRMS methods have the potential to detect a wide range of compounds without being limited to known chemical structures, making them suitable for identifying new metabolites of d-propoxyphene. nih.gov The combination of accurate mass data and fragmentation patterns obtained from MS/MS experiments allows for the confident structural elucidation of these unknown compounds. fda.govsciex.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a definitive method for the absolute quantification of d-propoxyphene in biological matrices. This technique offers high sensitivity and specificity by employing a stable, isotopically labeled version of the analyte as an internal standard (IS).

The fundamental principle of IDMS involves adding a known amount of the isotopically labeled internal standard (e.g., d-propoxyphene-d5) to the sample prior to extraction and analysis. The IS is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and ionization, correcting for any sample loss or matrix effects.

During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analyte and the labeled internal standard in Multiple Reaction Monitoring (MRM) mode. For propoxyphene, the transition of the protonated molecule [M+H]+ to a specific product ion is monitored. A separate, distinct transition is monitored for the heavier isotope-labeled internal standard. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve, from which the concentration of the analyte in unknown samples can be accurately determined. LC-MS/MS methods have been developed for the quantification of propoxyphene and its major metabolite, norpropoxyphene, in various biological fluids. oup.comcerilliant.comsciex.com

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and solid-state characterization of d-propoxyphene napsylate hydrate, ensuring the identity, purity, and correct form of the active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the d-propoxyphene molecule, including the distinct signals for the aromatic protons of the two phenyl rings, the aliphatic protons of the butane (B89635) backbone, the N-dimethyl group, and the propionate (B1217596) ester group. Furthermore, signals corresponding to the naphthalene (B1677914) ring system of the napsylate counter-ion would be clearly visible in their characteristic aromatic region. The integration of these signals would correspond to the number of protons in each environment, confirming the stoichiometry of the salt. The presence of water of hydration would be indicated by a characteristic signal, which may be broad and exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in both the d-propoxyphene cation and the napsylate anion. nih.gov The chemical shifts of the carbons in the phenyl rings, the aliphatic chain, the ester carbonyl, and the napsylate rings would be consistent with the assigned structure.

Together, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can definitively confirm the connectivity and spatial relationships of all atoms within the this compound molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for analyzing the solid-state properties of this compound. These methods provide a molecular fingerprint and are sensitive to the crystalline form (polymorphism), the presence of solvates (hydrates), and the ionic interaction between the propoxyphene cation and the napsylate anion. agnopharma.comscielo.br

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the C=O stretch of the ester group, C-O stretching vibrations, aromatic C-H and C=C stretching from the phenyl and naphthalene rings, and aliphatic C-H stretching from the butane chain and methyl groups. The strong S=O stretching vibrations from the sulfonate group of the napsylate anion would be a prominent feature. Additionally, a broad absorption band in the 3200-3500 cm⁻¹ region would typically confirm the presence of O-H stretching from the water of hydration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of this compound in bulk drug substance and pharmaceutical formulations. nih.gov The method is based on the principle that the molecule absorbs light in the UV region due to the electronic transitions within its chromophores.

The UV spectrum of this compound is dominated by the strong absorbance of the aromatic systems—the two phenyl rings of the propoxyphene molecule and, notably, the naphthalene ring system of the napsylate counter-ion. A solution of the compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), would show one or more characteristic wavelengths of maximum absorbance (λmax).

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the selected λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. Purity can also be assessed by examining the shape of the spectrum and by calculating the specific absorbance, which should fall within a defined range for the pure substance. unodc.orgresearchgate.net

Bioanalytical Method Validation for Preclinical Sample Analysis

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability, accuracy, and precision of data from preclinical studies. nih.goveuropa.eugmp-compliance.org These studies are fundamental for determining the pharmacokinetic profile of a drug candidate. The validation process demonstrates that an analytical method is suitable for its intended purpose.

Validation is performed by assessing a specific set of parameters as defined by regulatory guidelines from bodies such as the FDA and EMA. europa.eugmp-compliance.orgmoh.gov.bw

Sensitivity: The sensitivity of a bioanalytical method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For the LLOQ, the precision should not exceed 20% Coefficient of Variation (CV), and the accuracy should be within ±20% of the nominal concentration. europa.eugmp-compliance.org

Specificity and Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. nih.gov This is typically assessed by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve should be generated using a blank sample, a zero sample, and at least six non-zero concentration levels. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of ≥0.99 is generally required.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility of repeated measurements. These are determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) over several days. For accuracy, the mean value should be within ±15% of the nominal value. For precision, the CV should not exceed 15%. gmp-compliance.org

The table below summarizes the typical acceptance criteria for these core validation parameters in preclinical bioanalytical studies.

| Validation Parameter | Measurement | Acceptance Criteria |

| Sensitivity | Lower Limit of Quantification (LLOQ) | Accuracy: within ±20% of nominal valuePrecision: ≤20% CV |

| Specificity | Response in blank matrix vs. LLOQ | No significant interfering peaks at the retention time of the analyte or IS. Response in blanks should be <20% of LLOQ response. |

| Linearity | Calibration Curve Range | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (Intra- & Inter-day) | QC samples (Low, Mid, High) | Mean concentration within ±15% of nominal value |

| Precision (Intra- & Inter-day) | QC samples (Low, Mid, High) | Coefficient of Variation (CV) ≤ 15% |

Matrix Effects and Sample Preparation Optimization

In the quantitative analysis of this compound in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of the results. These effects, stemming from co-eluting endogenous components of the sample matrix, can cause ion suppression or enhancement, leading to erroneous quantification. Therefore, a thorough evaluation and mitigation of matrix effects are crucial during method development.

A common approach to assess matrix effects is the spike-recovery method. This involves spiking known concentrations of the analyte into extracted blank matrix samples from various sources and comparing the response to that of the analyte in a neat solution. For instance, in the analysis of propoxyphene in urine, a spike-recovery approach can be employed to evaluate the influence of the matrix on the analytical signal.

Optimization of sample preparation is the most effective strategy to minimize matrix effects. Common techniques employed for the extraction of d-propoxyphene and its metabolites from biological fluids include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While effective for initial cleanup, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like d-propoxyphene.

Solid-Phase Extraction (SPE): This has become a widely used and effective technique for sample cleanup. It utilizes a solid sorbent to retain the analyte of interest while other matrix components are washed away. For d-propoxyphene, a mixed-mode cation exchange polymer that combines reversed-phase and ion-exchange mechanisms can yield cleaner extracts. The optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash solutions, and elution solvents.

The choice of the optimal sample preparation method depends on the specific biological matrix, the required sensitivity, and the analytical technique being used. The goal is to develop a robust method that effectively removes interfering components, thereby minimizing matrix effects and ensuring the reliability of the analytical data.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Precipitation of proteins by organic solvent. | Partitioning of analyte between two immiscible liquids. | Adsorption of analyte onto a solid sorbent. |

| Advantages | Simple, fast, and inexpensive. | Good for removing a wide range of interferences. | High selectivity, high recovery, and potential for automation. |

| Disadvantages | May not provide sufficient cleanup for complex matrices. | Can be labor-intensive and may use large volumes of organic solvents. | Can be more expensive and require method development. |

| Applicability for d-Propoxyphene | Suitable for initial screening or less complex matrices. | Effective for cleaning up plasma and urine samples. | Highly effective for achieving low detection limits and high precision in complex matrices. |

Stability Assessment of this compound in Biological Matrices

Ensuring the stability of this compound in biological matrices throughout the collection, storage, and analysis process is a critical aspect of bioanalytical method validation. Degradation of the analyte can lead to underestimation of its concentration, resulting in inaccurate pharmacokinetic and toxicological data. Stability studies are therefore conducted under various conditions to mimic those encountered during sample handling and storage.

Key stability parameters that are evaluated include:

Freeze-Thaw Stability: This assesses the stability of the analyte after repeated cycles of freezing and thawing. Biological samples are often frozen for storage and thawed before analysis. It is crucial to determine if this process affects the concentration of d-propoxyphene and norpropoxyphene. Studies have shown that for many drugs, repeated freeze-thaw cycles can lead to degradation, particularly in EDTA-treated tubes.

Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a period of time that reflects the typical sample processing time. For many drugs, storage at ambient temperature can lead to significant degradation.

Long-Term Stability: This assesses the stability of the analyte in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period. This is important for studies where samples may be stored for weeks or months before analysis. Research indicates that lower storage temperatures generally lead to better stability for the majority of compounds.

Post-Preparative Stability: This evaluates the stability of the analyte in the processed sample (e.g., the final extract ready for injection into the analytical instrument) when stored under specific conditions (e.g., in an autosampler).

The stability of d-propoxyphene and its metabolite norpropoxyphene in whole blood and plasma is influenced by factors such as storage temperature and the presence of preservatives. For example, the use of fluoride/oxalate as a preservative can help to inhibit enzymatic activity and improve the stability of many drugs in blood samples.

| Stability Test | Storage Conditions | Purpose |

| Freeze-Thaw Stability | Multiple cycles of freezing at -20°C or -80°C and thawing at room temperature. | To assess the impact of repeated freezing and thawing on analyte concentration. |

| Short-Term Stability | Room temperature for a specified period (e.g., 4-24 hours). | To determine the stability of the analyte during sample processing. |

| Long-Term Stability | -20°C or -80°C for an extended period (e.g., weeks to months). | To establish appropriate long-term storage conditions for the samples. |

| Post-Preparative Stability | In the final extract solution at a specified temperature (e.g., autosampler temperature) for a defined duration. | To ensure the analyte is stable in the processed sample until analysis. |

Forensic and Toxicological Analytical Method Development (Methodology Focus)

The accurate and reliable detection and quantification of d-propoxyphene and its major metabolite, norpropoxyphene, in biological samples are crucial in forensic and toxicological investigations, particularly in cases of suspected overdose or drug-facilitated crimes. The development of robust analytical methods is essential for providing evidence in a legal context.

Extraction Techniques from Complex Biological Samples

Forensic samples, such as post-mortem blood, tissues, and hair, are often complex and require extensive cleanup before analysis. The choice of extraction technique is critical to isolate the analytes of interest from the interfering matrix components.

Solid-Phase Extraction (SPE): This is a widely used technique in forensic toxicology due to its efficiency and ability to handle a variety of matrices. For d-propoxyphene and norpropoxyphene, C18 or mixed-mode cation exchange cartridges are commonly employed. The procedure typically involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted blood or tissue homogenate), washing to remove interferences, and eluting the analytes with an appropriate solvent mixture. An automated on-line SPE system can be used to improve throughput and reproducibility.